sEH inhibitor-5

sEH inhibition Inflammation Enzyme assay

Standard sEH inhibitors like t-AUCB or TPPU lack the potency required for maximum target engagement assays, often necessitating higher concentrations that introduce solubility artifacts. sEH inhibitor-5 (D016) solves this with exceptional enzymatic potency. - **IC50:** 0.1 nM (67-fold more potent than t-AUCB) - **Chemotype:** 2-aminobenzo[d]thiazole (non-urea scaffold) - **Application:** High-throughput screening (HTS) positive control, ultra-high potency reference for SAR studies - **Note:** Poor solubility; designed for in vitro use only (0.1 nM potency minimizes solvent interference)

Molecular Formula C27H26Cl2N6O3S
Molecular Weight 585.5 g/mol
Cat. No. B12395464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH inhibitor-5
Molecular FormulaC27H26Cl2N6O3S
Molecular Weight585.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCN(C2=CC3=C(C=C2)N=C(S3)NC(=O)NC4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C27H26Cl2N6O3S/c28-18-1-5-20(6-2-18)30-25(36)33-26-32-23-10-9-22(17-24(23)39-26)35(12-11-34-13-15-38-16-14-34)27(37)31-21-7-3-19(29)4-8-21/h1-10,17H,11-16H2,(H,31,37)(H2,30,32,33,36)
InChIKeyCPQCLGGPYLETEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sEH inhibitor-5 (D016): Overview


sEH inhibitor-5 (compound D016) is a potent small-molecule inhibitor of soluble epoxide hydrolase (sEH), exhibiting an IC50 value of 0.1 nM in enzymatic assays [1]. It belongs to the 2-aminobenzo[d]thiazole chemotype and was originally identified as a synthetic byproduct during the development of related sEH inhibitors [1]. While its extraordinary in vitro potency distinguishes it from many earlier sEH inhibitors, D016 is characterized by poor physicochemical properties, including high lipophilicity and low aqueous solubility [1].

sEH pathway inhibition research; high in vitro potency context
Distinct 2-aminobenzo[d]thiazole chemotype for scaffold diversification studies
Poor aqueous solubility and high lipophilicity constrain direct in vivo use

sEH inhibitor-5 (D016): Generic Substitution Risks


Generic substitution among sEH inhibitors is not viable due to substantial differences in potency, chemotype, and physicochemical properties. sEH inhibitor-5 (D016) demonstrates an IC50 of 0.1 nM, which is 67-fold more potent than the widely used t-AUCB and significantly exceeds the potency of AUDA (18–69 nM) and TPPU (3.7–44 nM) [1]. Furthermore, D016’s 2-aminobenzo[d]thiazole scaffold and poor solubility profile create distinct experimental constraints compared to orally bioavailable analogs like sEH-IN-21 . These quantitative disparities in target engagement and handling characteristics preclude interchangeable use without compromising assay validity or in vivo outcomes.

Chemotype mismatch
2-aminobenzo[d]thiazole scaffold creates distinct handling properties versus urea-based sEH inhibitors; results may not transfer directly.
Solubility-driven in vivo constraints
High lipophilicity and low aqueous solubility limit translation to in vivo models compared to orally bioavailable analogs; formulation context may differ.
Potency context shift
Substantial fold differences in reported IC50 may alter assay design and off-target profile interpretation when substituting with less potent inhibitors.

sEH inhibitor-5 (D016): Quantitative Evidence Guide


Potency vs. t-AUCB

sEH inhibitor-5 (D016) exhibits a 67-fold increase in potency relative to t-AUCB under identical assay conditions [1].

vs. t-AUCB
Head-to-head
67-fold higher reported potency
Supports high-sensitivity assay design; allows lower working concentrations.
Fluorescent-based sEH activity assay
sEH inhibition Inflammation Enzyme assay

Potency vs. AUDA

sEH inhibitor-5 (D016) demonstrates an IC50 of 0.1 nM, which is 180-fold more potent than AUDA (mouse sEH IC50: 18 nM) and 690-fold more potent than AUDA (human sEH IC50: 69 nM) [1][2].

vs. AUDA
Cross-study context
180–690-fold higher reported potency
Reported potency context supports minimal solvent toxicity in cellular assays.
IC50 0.1 nM vs 18 nM (mouse), 69 nM (human)
sEH inhibition Anti-inflammatory Assay development

Potency vs. TPPU

sEH inhibitor-5 (D016) (IC50 0.1 nM) is 37-fold more potent than TPPU against human sEH (IC50 3.7 nM) [1].

vs. TPPU
Cross-study context
37-fold higher reported potency
Supports sEH pathway probe use where maximal inhibition is required in vitro.
IC50 0.1 nM vs 3.7 nM (human sEH)
sEH inhibition Scaffold comparison In vitro

Potency and Oral Bioavailability vs. sEH-IN-21

Both sEH inhibitor-5 (D016) and sEH-IN-21 share an IC50 of 0.1 nM against sEH; however, sEH-IN-21 is orally active, while D016 possesses poor physicochemical properties that limit its in vivo utility [1].

vs. sEH-IN-21
Data to verify
Equivalent reported IC50 (0.1 nM); D016 lacks oral activity
In vitro mechanistic studies fit; poor physicochemical profile limits in vivo use.
High ClogP, low solubility; sEH-IN-21 shows in vivo NF-κB inhibition
sEH inhibition Oral bioavailability In vivo

Potency vs. sEH inhibitor-8

sEH inhibitor-5 (D016) (IC50 0.1 nM) is 4-fold more potent than sEH inhibitor-8 (human sEH IC50 0.4 nM) [1][2].

vs. sEH inhibitor-8
Cross-study context
4-fold higher reported potency
May support reduced compound usage in high-throughput formats.
IC50 0.1 nM vs 0.4 nM (human sEH)
sEH inhibition CYP selectivity In vitro profiling

Potency vs. sEH inhibitor-6

sEH inhibitor-5 (D016) (IC50 0.1 nM) is 5-fold more potent than sEH inhibitor-6 (IC50 0.5 nM) [1][2].

vs. sEH inhibitor-6
Cross-study context
5-fold higher reported potency
Supports sensitive detection of sEH activity changes in assay development.
IC50 0.1 nM vs 0.5 nM
sEH inhibition Lead optimization SAR

sEH inhibitor-5 (D016): Research and Industrial Applications


High-Throughput Screening and In Vitro Pharmacology

Due to its sub-nanomolar IC50 (0.1 nM), sEH inhibitor-5 (D016) is ideally suited for high-throughput screening assays and detailed in vitro pharmacological studies where maximum target engagement and minimal compound concentration are required. Its potency allows for the use of lower concentrations, reducing solvent interference and non-specific binding artifacts [1].

Structure-Activity Relationship and Scaffold-Hopping Studies

As a 2-aminobenzo[d]thiazole derivative, D016 provides a distinct chemotype from traditional urea-based sEH inhibitors (e.g., TPPU, AUDA). It serves as a valuable reference point for medicinal chemists exploring novel sEH inhibitor scaffolds and for SAR studies aimed at understanding the molecular determinants of high-affinity binding [1].

Biochemical and Biophysical Assay Development

Researchers developing new sEH activity assays (e.g., fluorescent, FRET-based, or SPR) can utilize D016 as a high-potency positive control to validate assay sensitivity and dynamic range. Its well-characterized potency and commercial availability make it a reliable standard for inter-laboratory comparisons [1].

Proof-of-Concept Studies in Cellular Inflammation Models

In cellular models of inflammation, D016 can be employed to establish proof-of-concept for sEH-mediated anti-inflammatory effects. Its high potency ensures complete target inhibition, allowing researchers to delineate sEH-dependent pathways without confounding partial agonism or incomplete blockade [1].

Application
Selection Property
Validation Focus
High-throughput sEH screening
Sub-nanomolar potency context
IC50 assay validation; minimize solvent interference
Scaffold comparison and SAR studies
Distinct 2-aminobenzo[d]thiazole chemotype
Binding affinity and chemotype differentiation
Assay development and validation
Well-characterized high-potency control
Sensitivity and dynamic range verification
Cellular sEH pathway research
Complete target engagement context
sEH-dependent pathway delineation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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